![molecular formula C20H26N2O2S B3016073 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide CAS No. 954054-39-8](/img/structure/B3016073.png)
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide” is a complex organic molecule. It contains a phenyl group, a pyrrolidin-1-yl group, and an ethanesulfonamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized using the Petasis reaction . This reaction involves an amine, an aldehyde, and a boronic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as FTIR, UV, and NMR . These methods can provide information about the bond lengths, bond angles, and dihedral angles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using quantum chemical calculations . These calculations can provide information about properties such as HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, and electrostatic potential .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Nunna et al. (2014) describes the synthesis of compounds related to 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, focusing on their antibacterial and antifungal activities. This research demonstrates the potential use of these compounds in developing antimicrobial agents (Nunna et al., 2014).
Pharmacokinetics and Bioavailability
- Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a related compound, highlighting the importance of understanding these properties in the development of effective pharmaceutical agents (Stearns et al., 2002).
Receptor Modulation and Psychiatric Applications
- Johnson et al. (2005) researched the potentiators of the metabotropic glutamate 2 receptor, including 3-pyridylmethylsulfonamides, demonstrating their application in psychiatric disorders like anxiety and psychosis (Johnson et al., 2005).
Organometallic Chemistry and Catalysis
- Singh et al. (2009) explored the use of related pyrrolidine derivatives in synthesizing organometallic complexes, particularly for catalytic applications (Singh et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the storage conditions can affect the stability of similar compounds .
Propiedades
IUPAC Name |
2-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-25(24,17-13-18-6-2-1-3-7-18)21-14-12-19-8-10-20(11-9-19)22-15-4-5-16-22/h1-3,6-11,21H,4-5,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTOGVVHIFJYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.